molecular formula C41H64O13 B1216067 Narcissiflorine CAS No. 59252-95-8

Narcissiflorine

Cat. No.: B1216067
CAS No.: 59252-95-8
M. Wt: 764.9 g/mol
InChI Key: DDHCJXBGKMDIFP-LLUWHUROSA-N
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Description

Narcissiflorine is a triterpene saponin, a class of organic compounds known as glycosylated derivatives of triterpene sapogenins . It has been identified in the root barks of Aralia elata Seem. (Araliaceae) and other plant species . With a molecular formula of C41H64O13 and an average molecular weight of 764.95 g/mol, it is characterized as an extremely weak basic, essentially neutral compound . The structure of this compound features an oleanolic acid sapogenin moiety . As a naturally occurring triterpenoid saponin, this compound represents a compound of significant interest in phytochemical research and natural product-based drug discovery. Researchers can utilize it to investigate the biochemical properties and potential mechanisms of action of triterpene saponins, which are often explored for a range of biological activities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHCJXBGKMDIFP-LLUWHUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974681
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59252-95-8
Record name Narcissiflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure and Properties

Narcissiflorine belongs to the class of triterpenoid (B12794562) saponins (B1172615). Its structure typically features an oleanolic acid-derived aglycone (a noroleanane-type triterpenoid) linked to a disaccharide moiety. One commonly described structure is oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside koreascience.kr. This compound has a molecular formula of C41H64O13 and a molecular weight of approximately 764.94 g/mol . Its physicochemical properties, such as polarity and solubility in polar solvents like methanol (B129727) and water, are influenced by its glycosidic components and hydroxyl groups, which are critical considerations for selecting appropriate analytical methods ontosight.ai.

Occurrence and Isolation

The primary natural sources for Narcissiflorine include the root barks of Aralia elata and various species of Anemone narcissiflora ontosight.aikoreascience.krscribd.com. Isolation from these plant materials typically involves solvent extraction, often using polar solvents such as ethanol (B145695) or methanol (B129727), to efficiently extract the saponin (B1150181) ontosight.ai. Subsequent purification steps commonly employ chromatographic techniques, including column chromatography (e.g., using Diaion HP-20 resin) and preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound from other plant constituents ontosight.ai.

Research Applications

Narcissiflorine has been investigated for a range of biological activities. Studies have explored its potential as an anti-inflammatory agent, an antioxidant, and its cytotoxic effects against various cell lines, suggesting roles in treating inflammatory conditions, combating oxidative stress, and potentially in cancer therapy ontosight.ai. In research settings, precise quantification is essential for:

Phytochemical Profiling: Determining the concentration of this compound in different plant parts or varieties to assess its variability and quality.

Bioactivity Correlation: Linking observed biological effects (e.g., enzyme inhibition, cellular responses) to specific concentrations of this compound.

Metabolomic Studies: Identifying and quantifying this compound and its related metabolites within complex biological samples to understand metabolic pathways or responses to stimuli.

Advanced Analytical Methods for Research Quantification

Sample Preparation Techniques for Complex Biological Matrices in Research

Effective sample preparation is a critical prerequisite for the accurate analysis of compounds like Narcissiflorine in biological matrices such as blood, plasma, urine, or tissue extracts. The primary goals of sample preparation include removing interfering substances, concentrating the analyte, and converting it into a form suitable for instrumental analysis core.ac.ukbioanalysis-zone.comveedalifesciences.com.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical technique used to separate compounds based on their differential solubility in two immiscible liquid phases. In the context of biological samples, LLE typically involves partitioning the analyte between an aqueous sample phase and an organic solvent. This method is effective for removing gross impurities and can pre-concentrate the analyte. However, LLE can be labor-intensive, may require large volumes of organic solvents, and can sometimes lead to emulsion formation, complicating phase separation jfda-online.com.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has become a widely adopted technique in biological sample analysis, often replacing traditional LLE due to its higher selectivity, efficiency, and reduced solvent consumption core.ac.uk. SPE involves passing the sample through a cartridge packed with a solid sorbent material. The analyte of interest is retained on the sorbent while unwanted matrix components are washed away. Subsequently, the analyte is eluted from the sorbent using a small volume of a suitable organic solvent. SPE is instrumental in removing interfering compounds and concentrating the analyte, thereby enhancing the accuracy and sensitivity of subsequent analyses core.ac.ukpharmchek.com. Various sorbent chemistries, such as C18, ion-exchange, or silica-based materials, can be employed depending on the physicochemical properties of this compound.

Microextraction Techniques

Microextraction techniques, including Solid-Phase Microextraction (SPME) and Liquid Phase Microextraction (LPME), represent advancements in sample preparation that minimize solvent usage and reduce sample preparation time pjoes.com. SPME utilizes a coated fiber to extract analytes from the sample matrix, while LPME employs a small volume of organic solvent housed within a membrane or fiber. These methods are known for their sensitivity, speed, and often solventless nature, making them attractive for analyzing compounds in complex biological matrices pjoes.com.

Chromatographic and Spectrometric Quantitation in Biological Research

Following sample preparation, chromatographic and spectrometric techniques are employed to separate, identify, and quantify this compound. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant methods in this field due to their high sensitivity, selectivity, and versatility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of small molecules in biological samples, offering exceptional accuracy, specificity, and sensitivity bioanalysis-zone.compharmchek.com. The process typically involves:

Sample Preparation: As described in Section 7.1, this step removes interferences and concentrates the analyte.

Liquid Chromatography (LC): The prepared sample is injected into an LC system, where compounds are separated based on their interactions with a stationary phase (e.g., C18 column) and a mobile phase nih.govannlabmed.orgnih.gov.

Mass Spectrometry (MS/MS): The separated compounds elute from the LC column and are introduced into a mass spectrometer. The MS/MS system ionizes the analyte and then fragments it, allowing for the identification of unique chemical signatures (e.g., specific precursor-to-product ion transitions) pharmchek.comresearchgate.net. This tandem mass spectrometry approach significantly enhances selectivity and reduces the risk of false positives.

Data Analysis: The resulting data is analyzed to quantify the analyte against calibration standards.

LC-MS/MS is highly effective for detecting multiple compounds simultaneously and can achieve very low detection limits, making it suitable for quantifying compounds like this compound even at trace levels veedalifesciences.compharmchek.com.

Table 1: Illustrative LC-MS/MS Parameters for Biological Sample Analysis

ParameterExample/Description
Chromatographic Column C18, C8, Phenyl-hexyl (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size)
Mobile Phase Water/Methanol (B129727) or Acetonitrile gradients, often with additives like formic acid, ammonium (B1175870) acetate, or trifluoroacetic acid.
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative ion mode
Mass Analyzer Triple Quadrupole (for MS/MS), Time-of-Flight (TOF), Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM) for targeted quantification; Full scan for identification.
Typical LOD/LOQ pg/mL to ng/mL range (highly dependent on analyte and matrix)
Key Considerations Matrix effects, ionization efficiency, chromatographic resolution, internal standard selection, method validation according to regulatory guidelines.

Note: Specific parameters would be optimized based on the physicochemical properties of this compound and the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, particularly well-suited for the analysis of volatile and semi-volatile compounds nih.govnih.govk-labor.de. The GC separates compounds based on their boiling points and interactions with a stationary phase within a heated column, while the MS identifies and quantifies them based on their mass-to-charge ratio.

For compounds that are not inherently volatile or are thermally labile, derivatization is often required to convert them into more volatile and stable forms prior to GC analysis nih.govshimadzu.com. This process can involve reacting functional groups (e.g., hydroxyl, amine) with specific reagents. GC-MS is widely used for metabolite profiling and identifying unknown organic substances in biological samples nih.govk-labor.de. While effective, the need for derivatization can add complexity and potential sources of error to the analytical workflow.

Table 2: Illustrative GC-MS Parameters for Biological Sample Analysis

ParameterExample/Description
Chromatographic Column Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Temperature Program Ramp from ~50°C to ~300°C (depending on analyte volatility and derivatization)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Ion Trap
Detection Mode Selected Ion Monitoring (SIM) for quantification; Full scan for identification.
Derivatization Often required for non-volatile or polar compounds (e.g., silylation with BSTFA/MTBSTFA, alkylation).
Typical LOD/LOQ pg/mL to ng/mL range (highly dependent on analyte, matrix, and derivatization efficiency)
Key Considerations Analyte volatility, thermal stability, efficiency of derivatization, potential for matrix effects, proper calibration.

Note: Specific parameters would be optimized based on the physicochemical properties of this compound and the biological matrix.

While this compound has been identified in plant sources researchgate.netuniv-lille.fraensiweb.net, specific detailed research quantifying its presence in biological matrices using LC-MS/MS or GC-MS was not extensively detailed in the provided search results. However, the principles and methodologies described above represent the state-of-the-art approaches for such quantitative analyses.

This compound:

This compound, a complex triterpenoid (B12794562) saponin (B1150181), has garnered significant attention in phytochemical and pharmacological research due to its diverse potential biological activities. Primarily isolated from plant species such as Aralia elata and Anemone narcissiflora, its intricate chemical structure necessitates sophisticated analytical methodologies for accurate identification, quantification, and characterization in various research contexts. The precise determination of this compound levels is crucial for understanding its distribution in plant matrices, correlating its presence with biological effects, and ensuring the quality of research samples. This article delves into the advanced analytical techniques employed for the research quantification of this compound, focusing on chromatographic and mass spectrometric approaches, alongside essential method validation principles.

Detailed Research Findings and Data Presentation

While specific quantitative data for Narcissiflorine itself is less prevalent in the provided snippets compared to alkaloids like Lycorine (B1675740), the analytical techniques discussed are well-established for similar compounds. The performance characteristics of these methods are critical for successful quantification.

Table 1: Illustrative Comparative Performance of Analytical Methods for Triterpenoid (B12794562) Saponin (B1150181) Quantification

Analytical MethodTypical LOD (ng/mL)Typical LOQ (ng/mL)SpecificityThroughputPrimary Application
HPLC-UV/DAD50 - 200150 - 500ModerateHighRoutine quantification, purity assessment, preliminary screening
LC-MS/MS0.1 - 100.5 - 30HighMediumSensitive and specific quantification in complex matrices, confirmation of identity
LC-HRMS1 - 505 - 150HighMediumMetabolomic profiling, identification of unknown metabolites, accurate mass determination

Note: Values are illustrative and depend heavily on specific method development and instrumentation.

Research Gaps and Future Investigative Directions

Unexplored Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of Amaryllidaceae alkaloids, including Narcissiflorine, is known to originate from the precursors L-phenylalanine and L-tyrosine, which converge to form the key intermediate 4'-O-methylnorbelladine. From this common precursor, a series of complex, regio- and stereospecific enzymatic reactions, primarily involving cytochrome P450 monooxygenases and reductases, lead to the diverse array of alkaloid skeletons.

However, the specific enzymatic steps and regulatory networks governing the formation of the lycorine (B1675740) scaffold of this compound are largely uncharacterized. While pathways for other Amaryllidaceae alkaloids like galanthamine (B1674398) and haemanthamine (B1211331) are being uncovered, the precise enzymes responsible for the oxidative coupling and subsequent modifications leading to this compound remain elusive. This lack of knowledge is a significant barrier to biotechnological production and metabolic engineering efforts.

Future investigative directions should focus on:

Transcriptome and Genome Sequencing: Sequencing the genomes and transcriptomes of this compound-producing plants (e.g., species of Narcissus and Crinum) to identify candidate genes involved in its biosynthesis.

Enzyme Characterization: Functional characterization of candidate cytochrome P450 enzymes, oxidoreductases, and methyltransferases to confirm their roles in the this compound pathway.

Regulatory Factor Identification: Investigating transcription factors and signaling molecules that regulate the expression of biosynthetic genes in response to developmental cues and environmental stimuli.

Research FocusProposed ApproachDesired Outcome
Gene DiscoveryRNA-Seq analysis of high- vs. low-producing plant tissues.Identification of candidate biosynthetic genes (P450s, reductases).
Enzyme FunctionHeterologous expression and in vitro assays of candidate enzymes.Elucidation of the step-by-step enzymatic sequence to this compound.
RegulationYeast one-hybrid screening and ChIP-seq.Understanding of the genetic and environmental control of production.

Comprehensive Elucidation of Molecular Targets and Downstream Signaling Cascades

While some Amaryllidaceae alkaloids are known for their biological activities, such as the acetylcholinesterase (AChE) inhibitory effect of galanthamine, the specific molecular targets of this compound are not well-defined. Preliminary studies on related lycorine-type alkaloids suggest potential cytotoxic, antiviral, and anti-inflammatory properties, but the direct protein interactions and the downstream signaling pathways modulated by this compound have not been systematically investigated. Without this crucial information, its therapeutic potential cannot be accurately assessed or optimized.

Future research should aim to:

Target Identification Studies: Employing techniques like affinity chromatography-mass spectrometry, chemical proteomics, and thermal shift assays to identify direct binding partners of this compound in human cells.

Pathway Analysis: Once targets are identified, utilize cellular models to map the downstream signaling cascades affected by this compound. This includes investigating its impact on key pathways involved in cell proliferation, apoptosis, inflammation, and viral replication.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict interactions with potential targets, such as enzymes (e.g., cholinesterases) or viral proteins, and to guide further experimental validation. nih.gov

Potential ActivityImplied Molecular Target(s)Signaling Pathway(s) to Investigate
NeuroprotectiveAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Cholinergic signaling
AnticancerTopoisomerases, Tubulin, KinasesCell cycle regulation, Apoptosis pathways (e.g., p53, Bcl-2)
AntiviralViral proteases, Polymerases, Entry proteinsViral replication cycle pathways
Anti-inflammatoryCyclooxygenases (COX), Lipoxygenases (LOX), NF-κBPro-inflammatory cytokine signaling (e.g., TNF-α, IL-6)

Development of Innovative Synthetic Routes and Chemically Diverse Analogues

The limited availability of this compound from natural sources poses a significant challenge for extensive biological evaluation. While total syntheses of complex natural products have advanced significantly, a highly efficient, scalable, and economically viable synthetic route for this compound has yet to be established. nih.govnih.govwikipedia.org Furthermore, the exploration of its structure-activity relationship (SAR) is hampered by the lack of a diverse library of synthetic analogues.

Key future directions include:

Novel Total Synthesis: Developing a concise and high-yielding total synthesis that allows for the production of significant quantities of this compound for preclinical studies.

Analogue Synthesis: Leveraging a flexible synthetic route to create a library of this compound analogues with modifications at key positions. This will enable a thorough investigation of SAR to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Biocatalysis and Semisynthesis: Exploring the use of engineered enzymes or microbial systems to perform challenging steps in the synthesis or to modify the natural product scaffold, offering a greener and more efficient alternative to purely chemical methods.

Advanced Preclinical Animal Models for Mechanistic Studies

Currently, there is a significant deficit in the preclinical evaluation of this compound. In vivo studies are essential to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and potential toxicity in a whole-organism context. Without data from relevant animal models, the translation of in vitro findings to a clinical setting is impossible.

Future research must prioritize:

Pharmacokinetic and Toxicity Profiling: Conducting studies in standard rodent models (mice, rats) to determine the basic pharmacokinetic parameters and to establish a preliminary safety profile.

Disease-Specific Models: Utilizing advanced and genetically engineered animal models relevant to the hypothesized therapeutic areas (e.g., transgenic models of Alzheimer's disease, xenograft models for cancer) to evaluate the in vivo efficacy of this compound. dovepress.comnih.gov

Mechanism of Action In Vivo: Using these animal models to confirm that the molecular targets and signaling pathways identified in vitro are also modulated by this compound in a physiological setting.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

Omics technologies offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system. To date, the application of proteomics and metabolomics to study the effects of this compound is an entirely unexplored area. These technologies could provide a comprehensive view of the cellular response to this compound treatment, revealing novel mechanisms of action and identifying potential biomarkers of efficacy or toxicity.

Future applications should involve:

Proteomics: Using mass spectrometry-based proteomics to quantify changes in the global proteome and in post-translational modifications (e.g., phosphorylation) in cells or tissues upon this compound treatment. This can help identify affected pathways and off-target effects.

Metabolomics: Applying NMR and mass spectrometry to profile the changes in the cellular metabolome. This can provide insights into how this compound affects cellular metabolism and energy pathways, which is particularly relevant for cancer and antiviral research.

Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level model of this compound's mechanism of action.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted research required to fully characterize this compound—spanning natural product chemistry, synthetic chemistry, pharmacology, molecular biology, and computational science—necessitates a collaborative approach. Progress will be accelerated by forming interdisciplinary teams that can tackle the existing research gaps from multiple perspectives.

Opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic labs with expertise in natural product isolation and mechanistic biology and pharmaceutical companies with resources for high-throughput screening, medicinal chemistry, and clinical development.

International Consortia: Forming international research networks focused on Amaryllidaceae alkaloids to share resources, data, and expertise, thereby avoiding duplication of effort and accelerating discovery.

Open-Source Data Platforms: Creating databases to aggregate chemical, biological, and omics data for this compound and related alkaloids, making this information accessible to the broader scientific community to stimulate new research hypotheses.

Q & A

Q. What are the standard protocols for isolating and purifying Narcissiflorine from plant matrices?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning to remove lipids and non-polar compounds. Column chromatography (silica gel or Sephadex LH-20) is used for purification, with TLC monitoring for fraction collection . For novel compounds like this compound, structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Purity validation should adhere to pharmacopeial standards, with HPLC-UV/ELSD ensuring ≥95% purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Q. What are the key considerations for designing a literature review on this compound’s bioactivity?

Methodological Answer: Adopt systematic review protocols (PRISMA guidelines) to minimize bias. Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, dose ranges). Use databases like PubMed, SciFinder, and Web of Science with Boolean strings: ("this compound" AND ("bioactivity" OR "pharmacology")). Critically assess study quality using tools like GRADE for evidence strength. Highlight gaps, such as limited data on cytochrome P450 interactions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytotoxicity across cell lines be resolved?

Methodological Answer: Conduct a meta-analysis of experimental variables:

  • Cell Line Variability : Compare genetic profiles (e.g., p53 status, ABC transporter expression) using databases like CCLE.
  • Dose-Response Consistency : Replicate studies with standardized IC₅₀ protocols (72-hour exposure, MTT assay).
  • Statistical Validation : Apply ANOVA with post-hoc tests to assess inter-study variability. Use funnel plots to detect publication bias .
  • Mechanistic Follow-Up : Perform RNA-seq on discrepant cell lines to identify resistance pathways .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Model Selection : Use Sprague-Dawley rats or C57BL/6 mice with ethical approval (IACUC guidelines). Include both single-dose (10–100 mg/kg) and chronic dosing arms.
  • Analytical Methods : Employ LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Monitor metabolites via UPLC-QTOF.
  • Tissue Distribution : Sacrifice cohorts at timed intervals; homogenize organs (liver, kidney) for extraction.
  • Data Interpretation : Use non-compartmental analysis (Phoenix WinNonlin) for AUC, Cmax, and t½. Address interspecies scaling limitations .

Q. How can researchers investigate this compound’s synergistic effects with other alkaloids?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1, 1:3) in cell viability assays. Calculate CI values via CompuSyn software.
  • Mechanistic Interrogation : Apply transcriptomics (RNA-seq) to identify co-regulated pathways. Validate with siRNA knockdown of target genes.
  • Statistical Modeling : Use Bliss independence or Loewe additivity models to distinguish synergy from additive effects .

Methodological Frameworks

  • For Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s anti-inflammatory mechanisms should address gaps in NLRP3 inflammasome modulation .
  • For Data Contradictions : Follow Cochrane guidelines for risk-of-bias assessment (ROB2 tool). Replicate conflicting experiments with blinded analysis .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.